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Compound of Interest

Compound Name: Fumonisin B2

Cat. No.: B1674185

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced primarily by Fusarium species, which are
common contaminants of corn and other grains.[1][2] Structurally, FB2 is a diester of propane-
1,2,3-tricarboxylic acid and a 19-carbon aminopolyhydroxyalkyl chain.[1] Due to its potential
carcinogenicity, the International Agency for Research on Cancer (IARC) has classified
fumonisins as category 2B carcinogens.[3] Exposure to FB2 can lead to various adverse health
effects in animals and is linked to diseases in humans.[3][4] Consequently, sensitive and
reliable analytical methods are required to monitor FB2 levels in complex biological matrices for
toxicological studies, human biomonitoring, and food safety assessments.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard
for mycotoxin analysis due to its high sensitivity, specificity, and ability to handle complex
sample matrices without the need for derivatization.[1] This application note provides detailed
protocols for the extraction, cleanup, and quantification of Fumonisin B2 in various biological
matrices, including urine, plasma/serum, and tissue, using LC-MS/MS.

Principle of the Method

The overall workflow for the analysis of Fumonisin B2 involves three main stages: sample
preparation, chromatographic separation, and mass spectrometric detection.
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Sample Preparation: The initial step involves extracting FB2 from the biological matrix. This
is typically achieved using a liquid-liquid extraction (LLE) with a polar organic solvent
mixture, such as methanol/water or acetonitrile/water.[6][7] For plasma or serum, a protein
precipitation step is included. For tissue samples, homogenization is required. To remove
interfering matrix components like salts, pigments, and phospholipids, a cleanup step is
crucial. Common cleanup techniques include solid-phase extraction (SPE) using cartridges
like C18 or Oasis HLB, and immunoaffinity columns (IAC) which offer high selectivity.[7][8][9]
For urine samples, an enzymatic hydrolysis step using -glucuronidase can be employed to
measure total FB2, including its conjugated metabolites.[5]

LC Separation: The cleaned-up extract is injected into a high-performance liquid
chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Separation is typically achieved on a reverse-phase C18 column using a gradient elution
with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile),
often modified with an acid like formic acid to improve peak shape and ionization efficiency.

[3][6]

MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer,
usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.
[3][6] Quantification is performed using multiple reaction monitoring (MRM), which provides
excellent specificity and sensitivity by monitoring a specific precursor ion to product ion
transition for FB2.

Experimental Workflow

The general procedure for analyzing Fumonisin B2 in biological samples is outlined below.
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General workflow for Fumonisin B2 analysis.

Detailed Protocols
Sample Preparation Protocols

Protocol 1: Human Urine
This protocol includes an optional enzymatic hydrolysis step to measure total FB2.

e Hydrolysis (Optional): To 1 mL of urine sample in a centrifuge tube, add 1 mL of [3-
glucuronidase enzyme solution (e.g., 2000 units in acetate buffer).[5] Vortex and incubate at
37°C overnight.

» Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes.[10]

o Extraction: Transfer the supernatant to a new tube and add 3 mL of 100% methanol. Vortex
well.[10] Let the mixture sit for 10 minutes, then vortex again. Centrifuge at 3500 rpm for 15
minutes.[10]

e SPE Cleanup (Oasis HLB):

o

Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

[¢]

Load the supernatant from the extraction step onto the cartridge.

[¢]

Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.[5]

[e]

Elute FB2 with 5 mL of methanol followed by 5 mL of acetonitrile.[5]

» Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen at 50°C.[10] Reconstitute the residue in 200 pL of the initial mobile phase (e.qg.,
50:50 methanol/water with 0.2% formic acid).

Protocol 2: Human Plasma/Serum
This protocol uses protein precipitation followed by phospholipid removal.

e Precipitation: To 100 pL of plasma or serum, add 300 pL of 1% formic acid in acetonitrile.
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o Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins.
Centrifuge at 10,000 rpm for 10 minutes.

e Cleanup (Phospholipid Removal): Transfer the supernatant to a phospholipid removal plate
(e.g., Ostro™ 96-well plate).[11]

« Filtration: Collect the flow-through by applying a vacuum or by centrifugation.

e Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under nitrogen.
Reconstitute the residue in 200 pL of the initial mobile phase.

Protocol 3: Animal Tissue (e.qg., Liver, Muscle)
This protocol is for the extraction of FB2 from solid tissue samples.

o Homogenization: Weigh 1 g of tissue and place it in a 15 mL centrifuge tube. Add 2 mL of
water and homogenize using a tissue homogenizer.[11]

o Extraction: Add 3 mL of 1% formic acid in acetonitrile to the homogenized sample.[11] Vortex
vigorously for 5 minutes.

o Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

o Cleanup: Transfer the supernatant to a clean tube and proceed with SPE cleanup as
described in Protocol 1 (Step 4).

o Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 pL of
the initial mobile phase.
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Sample preparation schemes for different matrices.

LC-MS/MS Instrumental Analysis

The following tables summarize recommended starting conditions for the chromatographic
separation and mass spectrometric detection of Fumonisin B2.

Table 1: Recommended Liquid Chromatography Conditions
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Parameter

Recommended Condition

Alternative Conditions

Column

CORTECS C18 (2.1 x 100
mm, 1.6 um)[3][12]

Zorbax Eclipse XDB-C18 (2.1
X 150 mm, 3.5 pm)[6]

Mobile Phase A

0.2% Formic Acid in Water[3]

1.5 mM Formic Acid (pH 3.3)[8]

Mobile Phase B

0.2% Formic Acid in
Methanol[3]

Methanol[6][8] or Acetonitrile

Flow Rate

0.4 mL/min[3]

0.2 - 0.5 mL/min[6][8]

Column Temp. 40 °C[3] 30 - 40 °C[6][8]
Injection Vol. 10 pL 5-20uL
0 min (10% B), 0-6 min (linear )
Isocratic:

Gradient Program

to 90% B), 6-8 min (hold 90%
B), 8-8.1 min (linear to 10% B),
8.1-10 min (hold 10% B)[3]

Methanol/Water/Formic Acid
(75:25:0.2, vIviv)[6]

Table 2: Recommended Mass Spectrometry Conditions

Parameter

Recommended Condition

Instrument

Triple Quadrupole Mass Spectrometer

lonization Mode

Electrospray lonization (ESI), Positive

Capillary Voltage

2.5 - 3.5 kV[3][6]

lon Source Temp.

120 °C[6]

Desolvation Temp.

350 - 500 °C[3][6]

Desolvation Gas Flow

600 - 800 L/h (Nitrogen)[3][6]

Collision Gas

Argon

Detection Mode

Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Fumonisin B2

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://www.researchgate.net/publication/358683981_LC-MSMS_Analysis_of_Fumonisin_B1_B2_B3_and_Their_Hydrolyzed_Metabolites_in_Broiler_Chicken_Feed_and_Excreta
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://www.mdpi.com/2072-6651/17/8/391
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://www.mdpi.com/2072-6651/17/8/391
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://www.mdpi.com/2072-6651/17/8/391
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://www.mdpi.com/2072-6651/17/8/391
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8875997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3252123/
https://www.benchchem.com/product/b1674185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Precursor lon Product lon Dwell Time Collision
Analyte

(m/z) (m/z) (ms) Energy (eV)
Fumonisin B2

706.4[13] 334.3 100 35
(FB2)
352.3 100 38
688.4 100 30

Note: Collision energy values are instrument-dependent and should be optimized.

Method Performance Data

The performance of LC-MS/MS methods for Fumonisin B2 analysis is highly dependent on the
matrix and the specific sample preparation protocol employed. The following table summarizes
typical performance characteristics reported in the literature.

Table 4: Summary of Method Performance Characteristics

. Cleanup LOD (pgl/kg LOQ (ng/lkg  Recovery
Matrix Reference
Method or ug/L) or ug/L) (%)
Ultrasonic
Corn ) 2.5 ug/kg 8.3 ug/kg 92.6 - 98.5 [6]
Extraction
Immunoaffinit
Corn 0.19 mg/kg 0.59 mg/kg 93.6 - 108.6 [13]
y Column
Chicken Feed Dilution - 160 pg/kg 82.6-115.8 [31[12]
Chicken Dilution &
, 160 ug/kg 82.6 - 115.8 [3][12]
Excreta Hydrolysis
Immunoaffinit
Human Urine - 10 ng/mL >73.4 9]

y Column

LOD: Limit of Detection; LOQ: Limit of Quantitation.
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Conclusion

The protocols described in this application note provide a robust framework for the sensitive
and specific quantification of Fumonisin B2 in diverse and complex biological matrices. The
combination of optimized sample preparation techniques with advanced LC-MS/MS analysis
allows for reliable detection at levels relevant for human biomonitoring and toxicological risk
assessment. Researchers should perform in-house validation of these methods to ensure they
meet the specific requirements of their studies and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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